molecular formula C23H20N2O3 B2560438 2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898426-26-1

2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No. B2560438
CAS RN: 898426-26-1
M. Wt: 372.424
InChI Key: LVZOUCXNXGQYES-UHFFFAOYSA-N
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Description

The compound “2-(naphthalen-2-yloxy)acetate” is a sodium salt with the CAS Number: 10042-71-4 . It has a molecular weight of 224.19 and is a solid at room temperature .


Molecular Structure Analysis

The compound “2-(naphthalen-2-yloxy)acetate” has the linear formula: C12H9NaO3 . The InChI code for a similar compound, “sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate”, is 1S/C12H12O3S.Na/c13-16(14)8-7-15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8H2,(H,13,14);/q;+1/p-1 .


Physical And Chemical Properties Analysis

The compound “2-(naphthalen-2-yloxy)acetate” is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Antiproliferative Activities

Research highlights the synthesis and evaluation of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including 2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide, for their antiproliferative activities against various human cancer cell lines. These compounds, particularly N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity, especially against nasopharyngeal carcinoma cell lines, by altering cell division and accumulation of cells in the S phase (I‐Li Chen et al., 2013).

Structural Studies and Luminescent Properties

Structural studies on co-crystals and salts of quinoline derivatives with amide bonds have been conducted, providing insights into their molecular configurations and interactions. Additionally, the synthesis of new aryl amide type ligands and their lanthanide complexes has been explored, revealing that these complexes, particularly Eu(III) complexes, exhibit bright red fluorescence in the solid state. The studies suggest the potential application of these compounds in luminescent materials (A. Karmakar et al., 2009; Wei-Na Wu et al., 2006).

Antitubercular Activities

Compounds with the 2-(quinolin-4-yloxy)acetamide motif have been identified as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These compounds exhibit low toxicity to mammalian cells and demonstrate intracellular activity against the bacilli in infected macrophages, indicating their potential as novel therapeutics for tuberculosis treatment (K. Pissinate et al., 2016).

Sensing Capabilities

Research into the development of chemosensors based on naphthalene-quinoline conjugates has been conducted, demonstrating the ability of these compounds to act as ratiometric chemosensors for metal ions such as Al3+. These findings indicate potential applications in environmental monitoring and analytical chemistry (Ankita Roy et al., 2016).

Safety and Hazards

The compound “2-(naphthalen-2-yloxy)acetate” has several hazard statements: H302-H315-H319-H335. It also has several precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21(14-28-20-8-7-15-4-1-2-5-16(15)12-20)24-19-10-17-6-3-9-25-22(27)13-18(11-19)23(17)25/h1-2,4-5,7-8,10-12H,3,6,9,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOUCXNXGQYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC5=CC=CC=C5C=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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